molecular formula C11H20 B103331 7-Butylbicyclo[4.1.0]heptane CAS No. 18645-10-8

7-Butylbicyclo[4.1.0]heptane

Cat. No. B103331
CAS RN: 18645-10-8
M. Wt: 152.28 g/mol
InChI Key: QCHZLACVEUNVHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Butylbicyclo[4.1.0]heptane, also known as Bicycloheptane or BCH, is a bicyclic organic compound that has been widely used in scientific research. Its unique chemical structure and properties make it an attractive option for various applications, including drug discovery, material science, and chemical synthesis.

Mechanism Of Action

The mechanism of action of 7-Butylbicyclo[4.1.0]heptane is not fully understood. However, it has been suggested that the compound may interact with various biological targets, including enzymes and receptors. This interaction may lead to changes in biochemical and physiological processes, resulting in various effects.

Biochemical And Physiological Effects

Studies have shown that 7-Butylbicyclo[4.1.0]heptane may have various biochemical and physiological effects. For example, it has been shown to have anticonvulsant properties and may be useful in the treatment of epilepsy. Additionally, it has been shown to have analgesic properties and may be useful in the treatment of pain.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 7-Butylbicyclo[4.1.0]heptane in lab experiments is its unique chemical structure, which allows for the synthesis of various organic compounds. Additionally, it has been shown to have various biological activities, making it an attractive option for drug discovery and other applications. However, one of the limitations of using BCH is its relatively high cost, which may limit its use in some experiments.

Future Directions

There are several future directions for the use of 7-Butylbicyclo[4.1.0]heptane in scientific research. One potential direction is the development of new synthetic methods for the compound and its derivatives. Additionally, further studies on the mechanism of action and biological activities of BCH may lead to the discovery of new therapeutic targets and applications. Finally, the use of BCH in material science and other areas may also lead to new discoveries and applications.

Synthesis Methods

The synthesis of 7-Butylbicyclo[4.1.0]heptane can be achieved through several methods. One of the most commonly used methods is the Diels-Alder reaction, which involves the reaction of butadiene and cyclopentadiene. This reaction results in the formation of a bicyclic compound that can be further modified to form BCH.

Scientific Research Applications

7-Butylbicyclo[4.1.0]heptane has been extensively used in scientific research due to its unique chemical and physical properties. It has been used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science.

properties

CAS RN

18645-10-8

Product Name

7-Butylbicyclo[4.1.0]heptane

Molecular Formula

C11H20

Molecular Weight

152.28 g/mol

IUPAC Name

7-butylbicyclo[4.1.0]heptane

InChI

InChI=1S/C11H20/c1-2-3-6-9-10-7-4-5-8-11(9)10/h9-11H,2-8H2,1H3

InChI Key

QCHZLACVEUNVHD-UHFFFAOYSA-N

SMILES

CCCCC1C2C1CCCC2

Canonical SMILES

CCCCC1C2C1CCCC2

Origin of Product

United States

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